molecular formula C7H13NO B1582495 1-Ethyl-4-piperidone CAS No. 3612-18-8

1-Ethyl-4-piperidone

Cat. No.: B1582495
CAS No.: 3612-18-8
M. Wt: 127.18 g/mol
InChI Key: BDVKAMAALQXGLM-UHFFFAOYSA-N
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Description

1-Ethyl-4-piperidone is an organic compound with the molecular formula C₇H₁₃NO. It is a derivative of piperidone, characterized by the presence of an ethyl group attached to the nitrogen atom. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Biochemical Analysis

Biochemical Properties

1-Ethyl-4-piperidone plays a significant role in various biochemical reactions. It has been reported to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been used in the preparation of 3,5-bis arylmethylene-1-ethyl-4-piperidones, which exhibit anti-inflammatory properties by modulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes in cultured cells . These interactions highlight the compound’s potential in regulating inflammatory responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and damage . Additionally, this compound has been observed to exhibit antiproliferative effects against several human cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These reactions suggest that this compound can act as a nucleophile, interacting with electrophilic centers in biomolecules. Additionally, its derivatives have been shown to inhibit specific enzymes, such as COX-2, thereby modulating inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions (2-8°C) and has a boiling point of 46-48°C at 1 mmHg . These properties ensure its consistent activity in experimental settings. Long-term exposure to this compound has been associated with sustained anti-inflammatory and antioxidant effects in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, including potential damage to vital organs . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s derivatives have been shown to undergo biotransformation, resulting in metabolites with distinct biological activities . These metabolic pathways can affect the compound’s efficacy and safety, making it essential to understand its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and safety.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the desired sites within the cell, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-piperidone can be synthesized through several methods. One common approach involves the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc and acetic acid, which provides a simple and mild reduction pathway . Another method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to form tertiary propargylamines .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-piperidone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides are used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidones depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-4-piperidone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzyl-4-piperidone
  • 1-Isopropyl-4-piperidone
  • 4-Piperidone monohydrate hydrochloride

Comparison: 1-Ethyl-4-piperidone is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. For example, 1-Benzyl-4-piperidone has a benzyl group instead of an ethyl group, which affects its steric and electronic properties, leading to different reactivity and applications .

Properties

IUPAC Name

1-ethylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-8-5-3-7(9)4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKAMAALQXGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70189694
Record name 1-Ethylpiperidin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3612-18-8
Record name 1-Ethyl-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3612-18-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylpiperidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70189694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidin-4-one
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Record name 1-ETHYLPIPERIDIN-4-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-Ethylpiperidin-4-one serves as a valuable scaffold in medicinal chemistry. Research suggests that by introducing specific modifications to the core structure of 1-Ethylpiperidin-4-one, researchers can synthesize derivatives with promising biological activities. For instance, 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues have demonstrated potential as anticancer agents, particularly against breast cancer cell lines [].

ANone: Various spectroscopic techniques are employed to confirm the structure of synthesized 1-Ethylpiperidin-4-one derivatives. These include:

  • FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [].
  • NMR (Nuclear Magnetic Resonance Spectroscopy): Provides detailed information about the carbon and hydrogen atoms in the molecule, their connectivity, and the surrounding chemical environment [, ]. This includes both 1H NMR and 13C NMR.
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, further supporting its structural identification [].
  • Elemental Analysis: Provides the percentage composition of elements (like carbon, hydrogen, nitrogen) in the synthesized compound, confirming its purity and elemental formula [].

A: The structure-activity relationship (SAR) studies on 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues revealed that the type and position of substituents significantly impact their anticancer activity []. While the exact relationship requires further investigation, these findings highlight the importance of SAR studies in optimizing the biological activity of 1-Ethylpiperidin-4-one derivatives.

A: Molecular docking studies have been employed to investigate the potential binding mode of 1-Ethylpiperidin-4-one derivatives to biological targets, such as EGFR tyrosine kinase, a key enzyme involved in cancer development []. This computational approach helps visualize and predict how the compound interacts with the target at a molecular level, providing insights into its mechanism of action.

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